Cas no 93-89-0 (Ethyl benzoate)

        Ethyl benzoate(Ethyl benzoate)Also known as ethyl benzoate,Is an organic compound,The molecular formula isC9H10O2.It is colorless and transparent liquid,Slightly fruity.Insoluble in water,Slightly soluble in hot water,Withethanol\Ether\Petroleum ether\Propylene glycol\chloroform\Mineral oil is miscible with most nonvolatile oils,Insoluble inglycerol.Naturally found in peaches\pineapple\Gooseberry  \In black tea.Present in flue-cured tobacco leaves.Used to prepare perfume essence and artificial essential oil,It is also widely used in food.
Ethyl benzoate structure
Ethyl benzoate structure
Ethyl benzoate
93-89-0
C9H10O2
150.174502849579
MFCD00009109
34719
7165

Ethyl benzoate Properties

Names and Identifiers

    • Ethyl benzoate
    • ETHYL BENZOATE FOR SYNTHESIS 1 L
    • ETHYL BENZOATE FOR SYNTHESIS 250 ML
    • ETHYL BENZENECARBOXYLATE
    • BENZOIC ACID ETHYL ESTER
    • BENZOIC ETHER
    • ETHYL BENZOATE EXTRA PURE
    • 2-benzothiazolecarboxylic acid,ethyl ester
    • 2-ethoxycarbonylbenzothiazole
    • 3-[2-(PERFLUOROHEXYL)ETHOXY]-1,2-EPOXYPROPANE
    • alcohol benzoate
    • BENZOI
    • Benzothiazole-2-carboxylic acid ethyl ester
    • benzothiazole-2-ethyl carboxylate
    • ETHYL BENZOATE FOR SYNTHESIS
    • ethyl benzothiazole-2-carboxylate
    • ethyl p-benzoate
    • Ethyl1,3-benzothiazole-2-carboxylate
    • Ethyl benzoate,CP
    • Benzoic acid, ethyl ester
    • ethylbenzoate
    • Benzoyl ethyl ether
    • Ethylester kyseliny benzoove
    • Ethyl benzoate (natural)
    • FEMA No. 2422
    • Ethylester kyseliny benzoove [Czech]
    • J115BRJ15H
    • BENZOIC ACID,ETHYL ESTER
    • MTZQAGJQAFMTAQ-UHFFFAOYSA-N
    • Ethyl
    • NSC 8884
    • Benzoic acid ethyl ester
    • CS-W018155
    • HY-W017439
    • B0069
    • Ethyl benzoate, puriss., 98%
    • NSC8884
    • Ethyl benzoate, analytical standard
    • F8880-7461
    • NCGC00255586-01
    • SCHEMBL55674
    • NSC-8884
    • STK025151
    • 70750-04-8
    • CHEMBL510714
    • EINECS 202-284-3
    • Benzoic acid-ethyl ester
    • DTXCID1018696
    • ETHYL BENZOATE [FHFI]
    • ETHYL BENZOATE [MI]
    • DB-002644
    • HYDROUS BENZOYL PEROXIDE IMPURITY C [EP IMPURITY]
    • CHEBI:156074
    • 70750-03-7
    • EN300-16131
    • Ethyl benzoate, Vetec(TM) reagent grade, 98%
    • Tox21_302021
    • J-502070
    • Ethyl benzoate, >=99%
    • AI3-01352
    • FEMA 2422
    • WLN: 2OVR
    • Z53835169
    • CAS-93-89-0
    • Ethyl benzoate, >=99%, FCC, FG
    • UNII-J115BRJ15H
    • Ethyl benzoate, natural, >=99%, FCC, FG
    • NSC 8884-d5
    • 70750-02-6
    • MFCD00009109
    • NS00008338
    • BDBM50304448
    • BBL010500
    • ETHYL BENZOATE [FCC]
    • AKOS003596787
    • EC 202-284-3
    • 93-89-0
    • VS-02532
    • DTXSID3038696
    • Q421100
    • InChI=1/C9H10O2/c1-2-11-9(10)8-6-4-3-5-7-8/h3-7H,2H2,1H
    • HYDROUS BENZOYL PEROXIDE IMPURITY C (EP IMPURITY)
    • +Expand
    • MFCD00009109
    • MTZQAGJQAFMTAQ-UHFFFAOYSA-N
    • 1S/C9H10O2/c1-2-11-9(10)8-6-4-3-5-7-8/h3-7H,2H2,1H3
    • O=C(C1C=CC=CC=1)OCC
    • 1908172

Computed Properties

  • 150.06808g/mol
  • 0
  • 2.6
  • 0
  • 2
  • 3
  • 150.06808g/mol
  • 150.06808g/mol
  • 26.3Ų
  • 11
  • 126
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 26.3A^2
  • 0
  • nothing
  • 2.6
  • 0
  • 150.17

Experimental Properties

  • 1.86330
  • 26.30000
  • 3766
  • n20/D 1.504(lit.)
  • Insoluble
  • 212 °C(lit.)
  • −34 °C (lit.)
  • 1 mmHg ( 44 °C)
  • Fahrenheit: 199.4 ° f < br / > Celsius: 93 ° C < br / >
  • 2422
  • 0.5g/l
  • 0.228
  • colorless liquid
  • Stable. Combustible. Incompatible with strong oxidizing agents.
  • Slightly soluble in hot water, soluble in ethanol and ether.
  • Sensitive to humidity
  • 1.045 g/mL at 25 °C(lit.)
  • 1.502-1.508

Ethyl benzoate Security Information

  • GHS09 GHS09
  • DH0200000
  • 1
  • S24/25
  • II; III
  • N N
  • UN 3082 9 / PGIII
  • H303
  • P312
  • warning
  • Keep away from high temperature, sparks, flames and fire sources. Store in tightly closed containers. Store in a cool, dry, well ventilated area away from incompatible substances.
  • 51/53
  • Yes
  • LD50 orally in rats: 6.48 g/kg, Smyth et al., Arch. Ind. Hyg. Occup. Med. 10, 61 (1954)
  • 1%(V)

Ethyl benzoate Customs Data

  • 29163100
  • China Customs Code:

    2916310090

    Overview:

    2916310090 Other benzoic acids and their salts and esters. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    2916310090 other benzoic acid and its salts and esters.supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward).VAT:17.0%.tax rebate rate:9.0%.MFN tariff:6.5%.general tariff:30.0%

Ethyl benzoate Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Catalysts: Palladium oxide (PdO) (graphene oxide-supported) ;  30 min, rt
Reference
Palladium oxide nanoparticles supported on graphene oxide: A convenient heterogeneous catalyst for reduction of various carbonyl compounds using triethylsilane
Mirza-Aghayan, Maryam; Kalantari, Meisam; Boukherroub, Rabah, Applied Organometallic Chemistry, 2019, 33(4),

Synthetic Circuit 2

Reaction Conditions
1.1 Catalysts: Boron trifluoride etherate ;  80 °C
Reference
Green preparation of benzoate compounds catalyzed by boron salt
, China, , ,

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Diisopropylethylamine Catalysts: 2767997-30-6 Solvents: Acetone ;  40 h, rt
Reference
Discovery and characterization of a novel perylenephotoreductant for the activation of aryl halides
Li, Min; Li, Jia; Guo, Baodang; Liu, Xuanzhong; Yuan, Zhenbo ; et al, Journal of Catalysis, 2021, 399, 111-120

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Ethanol ;  2 h, reflux
Reference
Synthesis and antimicrobial activity of new prenylated 2-pyrone derivatives
Obi, Grace; Chukwujekwu, Jude C.; van Heerden, Fanie R., Synthetic Communications, 2020, 50(5), 726-734

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Benzophenone ,  Triphenylphosphine ,  Diisopropyl azodicarboxylate Solvents: Chloroform ;  0 °C; 2 min, 0 °C
1.2 Reagents: Acetonitrile Solvents: Water
Reference
The effect of solvent polarity on the rate of the Mitsunobu esterification reaction
Camp, David; Harvey, Peta J.; Jenkins, Ian D., Tetrahedron, 2015, 71(23), 3932-3938

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Oxygen Catalysts: Alumina ,  Gold (supported on alumina) Solvents: Ethanol ;  20 h, 10 bar, 80 °C
Reference
Solvent controlled catalysis: Synthesis of aldehyde, acid or ester by selective oxidation of benzyl alcohol with gold nanoparticles on alumina
Rautiainen, Sari; Simakova, Olga; Guo, Hongfan; Leino, Anne-Riikka; Kordas, Krisztian; et al, Applied Catalysis, 2014, 485, 202-206

Synthetic Circuit 7

Reaction Conditions
1.1 300 s, 110 °C
Reference
Efficient and catalyst-free condensation of acid chlorides and alcohols using continuous flow
Van Waes, Frederik E. A.; Drabowicz, J.; Cukalovic, A.; Stevens, Christian V., Green Chemistry, 2012, 14(10), 2776-2779

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: N′′′-(1,1-Dimethylethyl)-N,N′,N′′-tris[tris(dimethylamino)phosphoranylidene]phos… Catalysts: Diethylzinc Solvents: Tetrahydrofuran ,  Hexane ;  11 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water
Reference
Phosphazene base-promoted halogen-zinc exchange reaction of aryl iodides using diethylzinc
Ueno, Masahiro; Wheatley, Andrew E. H.; Kondo, Yoshinori, Chemical Communications (Cambridge, 2006, (33), 3549-3550

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: 1-Iodoheptane Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]dirhodium ,  1,1-Bis(diphenylphosphino)ferrocene Solvents: Tetramethylurea ;  24 h, 40 °C
Reference
Novel Rh Catalysis in Cross-Coupling between Alkyl Halides and Arylzinc Compounds Possessing ortho-COX (X = OR, NMe2, or Ph) Groups
Takahashi, Hideki; Inagaki, Shinya; Nishihara, Yasushi; Shibata, Takanori; Takagi, Kentaro, Organic Letters, 2006, 8(14), 3037-3040

Synthetic Circuit 10

Reaction Conditions
1.1 Catalysts: Lithium perchlorate ,  (OC-6-11)-Tris[1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl-κO]methanesulfonamid… ,  Benzenesulfonic acid, ethenyl-, polymer with 1,4-diethenylbenzene ;  2 h, 82 °C
Reference
Enhancement effect of lithium perchlorate on the esterification catalyzed by Yb(NTf2)3-resin catalyst
Wang, Li-Qiong; Nie, Jin; Li, Xiao-Yong; Zhang, Zheng-Bo; Yin, Fei, Youji Huaxue, 2004, 24(7), 778-782

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Potassium methoxide Catalysts: Bis(dibenzylideneacetone)palladium ,  1H-Imidazolium, 4,5-dihydro-1,3-bis(2,4,6-trimethylphenyl)-, chloride (1:1) Solvents: 1,4-Dioxane
Reference
Catalytic Dehalogenation of Aryl Halides Mediated by a Palladium/Imidazolium Salt System
Viciu, Mihai S.; Grasa, Gabriela A.; Nolan, Steven P., Organometallics, 2001, 20(16), 3607-3612

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Dimethylamine-borane ,  Potassium carbonate Catalysts: Triphenylphosphine ,  Nickel Solvents: Acetonitrile
Reference
Nickel-on-charcoal-catalyzed reductions of aryl chlorides
Lipshutz, Bruce H.; Tomioka, Takashi; Sato, Kimihiko, Synlett, 2001, 970, 970-973

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Nitric acid Solvents: Ethanol
Reference
Direct conversion of acylsilanes to esters mediated by iron(III) and nitrate ions
Patrocinio, Amauri F.; Moran, Paulo J. S., Synthetic Communications, 2000, 30(8), 1419-1423

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Sodium hydrogen telluride Solvents: Ethanol
Reference
Sodium hydrogen telluride - a mild reagent for the transesterification of esters
Suresh, J. R.; Mohan, P. S.; Shanmugam, P., Indian Journal of Chemistry, 1994, (3),

Synthetic Circuit 15

Reaction Conditions
1.1 Catalysts: 4-(Dimethylamino)pyridine
Reference
6-Alkyl-2-methoxy-4-(3H)-pyrimidinones in the transformation of pyrimidines: regiospecific preparation, antitumor and antimicrobial activity of 4-O-acylated pyrimidine derivatives. New agents for selective acylation of amines
Botta, Maurizio; De Angelis, Francesco; Nicoletti, Rosario; Pani, Alessandra; Marongiu, Maria Elena; et al, Tetrahedron Letters, 1988, 29(22), 2741-4

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Hydrochloric acid
Reference
Some reactions of α-(methylthio)-α-phenyl-4-morpholineacetonitrile
Okecha, Stephen A., Chemistry & Industry (London, 1984, (17),

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Sodium hydride
Reference
Reactions with aziridines. XXIV: Amidoethylation of esters of monosubstituted malonic acids
Budny, Jochen; Stamm, Helmut, Archiv der Pharmazie (Weinheim, 1981, 314(8), 657-64

Synthetic Circuit 18

Reaction Conditions
Reference
Decomposition of mixed carboxylic carbonic anhydrides
Windholz, Thomas B., Journal of Organic Chemistry, 1960, 25, 1703-7

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Formic acid ,  Diisopropylethylamine Catalysts: Cyclohexanethiol ,  10-Phenylphenothiazine Solvents: Acetonitrile ;  5 min, 3.5 bar, 20 °C
Reference
Implementing Hydrogen Atom Transfer (HAT) Catalysis for Rapid and Selective Reductive Photoredox Transformations in Continuous Flow
Steiner, Alexander; Williams, Jason D. ; Rincon, Juan A.; de Frutos, Oscar; Mateos, Carlos; et al, European Journal of Organic Chemistry, 2019, 2019(33), 5807-5811

Synthetic Circuit 20

Reaction Conditions
1.1 Catalysts: Iron chloride (FeCl3) ;  2 h, rt
Reference
A solvent-free synthesis of (thio)ester derivatives using FeCl3 as a heterogeneous catalyst
Younes, Sabry H. H.; Hollmann, F., Tetrahedron Letters, 2023, 123,

Ethyl benzoate Raw materials